molecular formula C8H13N3O2 B014435 N-Cyanoacetyl-N'-isobutylurea CAS No. 59341-75-2

N-Cyanoacetyl-N'-isobutylurea

Cat. No.: B014435
CAS No.: 59341-75-2
M. Wt: 183.21 g/mol
InChI Key: TVGNFMQFABXFKA-UHFFFAOYSA-N
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Description

N-Cyanoacetyl-N’-isobutylurea is a chemical compound with the molecular formula C8H13N3O2. It is used primarily in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyanoacetyl-N’-isobutylurea typically involves the cyanoacetylation of amines. One common method is the reaction of isobutylamine with cyanoacetic acid derivatives under controlled conditions. The reaction can be carried out without solvents at room temperature or with mild heating .

Industrial Production Methods

Industrial production of N-Cyanoacetyl-N’-isobutylurea often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Cyanoacetyl-N’-isobutylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are often biologically active and used in medicinal chemistry .

Scientific Research Applications

N-Cyanoacetyl-N’-isobutylurea is used in:

Mechanism of Action

The mechanism of action of N-Cyanoacetyl-N’-isobutylurea involves its ability to act as a nucleophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes. These interactions can modulate biological pathways and have therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyanoacetyl-N’-methylurea
  • N-Cyanoacetyl-N’-ethylurea
  • N-Cyanoacetyl-N’-propylurea

Uniqueness

N-Cyanoacetyl-N’-isobutylurea is unique due to its specific isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-cyano-N-(2-methylpropylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-6(2)5-10-8(13)11-7(12)3-4-9/h6H,3,5H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGNFMQFABXFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402170
Record name N-CYANOACETYL-N'-ISOBUTYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59341-75-2
Record name N-CYANOACETYL-N'-ISOBUTYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyanoacetyl-N'-isobutylurea
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Q & A

Q1: What is the significance of N-Cyanoacetyl-N'-isobutylurea in organic synthesis?

A1: this compound serves as a key intermediate in the synthesis of 1-alkyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-diones []. These pyrimidine derivatives are important heterocyclic compounds with potential biological activities, making their synthesis pathways highly relevant. The use of this compound provides a route to these compounds, confirming the structure of this intermediate through NMR studies is crucial for understanding and optimizing the overall synthesis. []

Q2: How was the structure of this compound confirmed?

A2: The research paper highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of this compound []. While the specific NMR data is not presented in the abstract, this technique allows researchers to analyze the compound's structure by observing the magnetic properties of its atomic nuclei. This confirmation is crucial as it validates the synthetic route to the desired pyrimidine derivatives.

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